molecular formula C14H20N4O3 B2573252 N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopropanecarboxamide CAS No. 1211286-62-2

N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopropanecarboxamide

Cat. No.: B2573252
CAS No.: 1211286-62-2
M. Wt: 292.339
InChI Key: AJWWHSPGUFJTRX-UHFFFAOYSA-N
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Description

N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopropanecarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a morpholinopyrimidine moiety linked to a cyclopropanecarboxamide group via an ethoxy bridge. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry and other scientific disciplines.

Scientific Research Applications

N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the morpholinopyrimidine core. This can be achieved through a series of reactions including nucleophilic substitution and cyclization. The ethoxy bridge is then introduced via an etherification reaction, followed by the attachment of the cyclopropanecarboxamide group through an amide coupling reaction. Common reagents used in these steps include bases like sodium hydride and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol
  • N-(pyridin-3-yl}oxy)ethyl]prop-2-enamide

Uniqueness

N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopropanecarboxamide stands out due to its unique combination of a morpholinopyrimidine core and a cyclopropanecarboxamide group This structural arrangement provides distinct physicochemical properties and biological activities compared to other similar compounds

Properties

IUPAC Name

N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c19-14(11-1-2-11)15-3-6-21-13-9-12(16-10-17-13)18-4-7-20-8-5-18/h9-11H,1-8H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWWHSPGUFJTRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCOC2=NC=NC(=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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